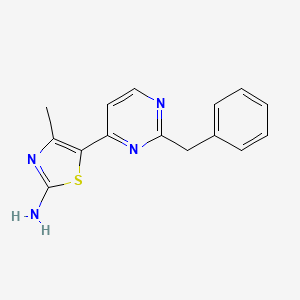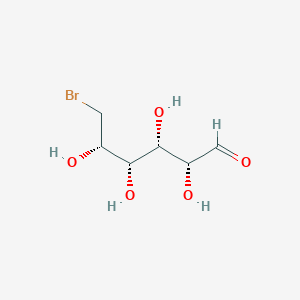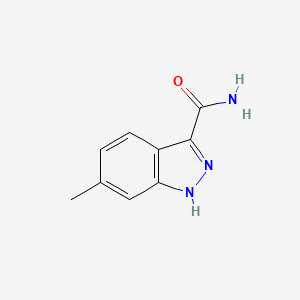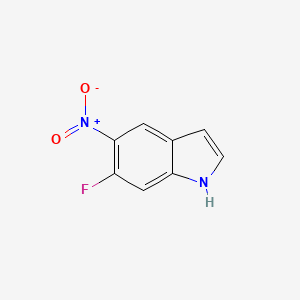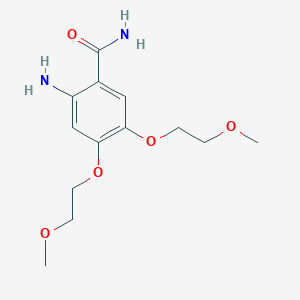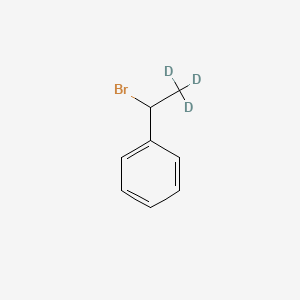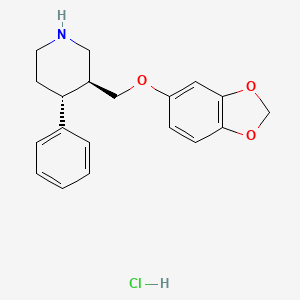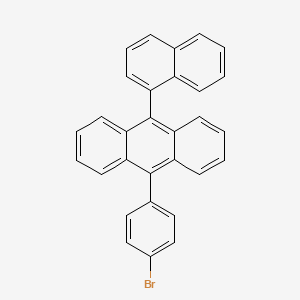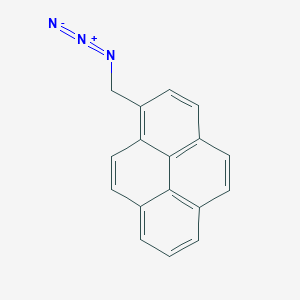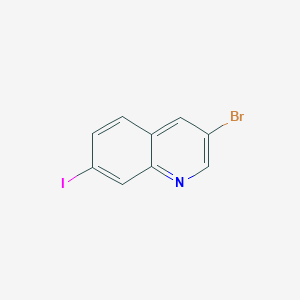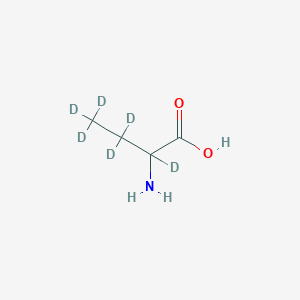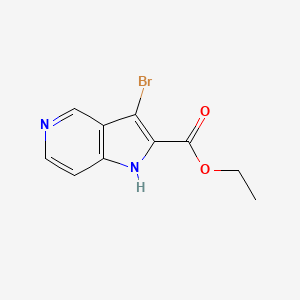![molecular formula C8H11BrO2 B1383118 8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene CAS No. 1190757-88-0](/img/structure/B1383118.png)
8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Derivatives : A study by Soleimani et al. (2015) described the synthesis of novel 4-bromo-7,9-dimethyl-1-aryl-2-oxa-3,7,9-triaza-spiro[4.5]dec-3-ene-6,8,10-trione derivatives through 1,3-dipolar cycloadditions, showcasing the molecule's utility in creating new chemical compounds with potential applications in drug development and materials science (Soleimani et al., 2015).
Anticancer Agent Development : Fuse et al. (2013) explored the design and synthesis of 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones as potential anticancer agents. Their work demonstrates the spirocycle's role in bioactive compounds and its potential in creating new therapies (Fuse et al., 2013).
Green Synthesis Approaches : Peng et al. (2010) developed a green approach for synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives. This method highlights the environmental benefits and practical applications of using water as a solvent in organic synthesis (Peng et al., 2010).
Visible-Light-Driven Dearomatization : Dong et al. (2020) reported a visible-light-driven dearomatization reaction leading to the formation of spiro[4,5]decanes. This study indicates the potential for using light as a clean energy source in chemical reactions, reducing the need for harsh chemicals (Dong et al., 2020).
Spectroscopic and Computational Studies : Renjith et al. (2014) conducted a vibrational spectroscopic and computational study of a related compound, 1,7,8,9-Tetrachloro-4-(4-bromo-butyl)-10,10-dimethoxy-4-aza-tricyclo[5.2.1.0(2,6)] dec-8-ene-3,5-dione, which provides insights into the molecular structure and properties of similar spiro compounds (Renjith et al., 2014).
Photocatalytic Radical Ortho-Dearomative Cyclization : Dong et al. (2021) described an efficient photocatalytic ortho-dearomative cyclization reaction to create spiro[4.5]deca-1,7,9-trien-6-ones, indicating the molecule's applicability in photocatalysis and potential for synthesizing biologically important structures (Dong et al., 2021).
Spirocyclic Ketone Reactions : A study by Liu and Burnell (1994) explored the nucleophilic reactions of spirocyclic ketones, demonstrating the influence of double bonds on reaction selectivity. This research offers insights into the stereochemistry and reactivity of spiro compounds (Liu & Burnell, 1994).
Safety And Hazards
The safety information available for 8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene indicates that it may pose certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, which suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHJKOXMKWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



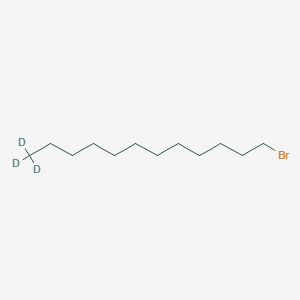
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
